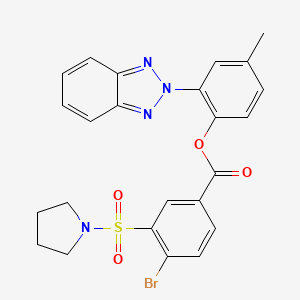
2-(2H-benzotriazol-2-yl)-4-methylphenyl 4-bromo-3-(pyrrolidin-1-ylsulfonyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 4-BROMO-3-(PYRROLIDINE-1-SULFONYL)BENZOATE is a complex organic compound that features a benzotriazole moiety, a methylphenyl group, and a pyrrolidine sulfonyl benzoate structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 4-BROMO-3-(PYRROLIDINE-1-SULFONYL)BENZOATE typically involves multi-step organic reactions. The process may start with the preparation of the benzotriazole derivative, followed by the introduction of the methylphenyl group through electrophilic substitution. The final steps often involve the coupling of the brominated benzoate with the pyrrolidine sulfonyl group under specific conditions such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production of such compounds usually requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylphenyl group.
Reduction: Reduction reactions could target the brominated benzoate moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a dehalogenated product.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its potential as a pharmaceutical agent, particularly if it exhibits bioactive properties.
Medicine
If the compound shows promising biological activity, it could be explored for therapeutic applications, such as in the treatment of specific diseases.
Industry
In the industrial sector, the compound might be used in the development of advanced materials, such as polymers or coatings, due to its unique structural features.
作用機序
The mechanism by which 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 4-BROMO-3-(PYRROLIDINE-1-SULFONYL)BENZOATE exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, thereby modulating their activity and triggering specific biological pathways.
類似化合物との比較
Similar Compounds
- 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOL
- 4-BROMO-3-(PYRROLIDINE-1-SULFONYL)BENZOIC ACID
- 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL BENZOATE
Uniqueness
What sets 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 4-BROMO-3-(PYRROLIDINE-1-SULFONYL)BENZOATE apart from similar compounds is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness could make it a valuable compound for specific applications in research and industry.
特性
分子式 |
C24H21BrN4O4S |
|---|---|
分子量 |
541.4 g/mol |
IUPAC名 |
[2-(benzotriazol-2-yl)-4-methylphenyl] 4-bromo-3-pyrrolidin-1-ylsulfonylbenzoate |
InChI |
InChI=1S/C24H21BrN4O4S/c1-16-8-11-22(21(14-16)29-26-19-6-2-3-7-20(19)27-29)33-24(30)17-9-10-18(25)23(15-17)34(31,32)28-12-4-5-13-28/h2-3,6-11,14-15H,4-5,12-13H2,1H3 |
InChIキー |
IPNVIMBYCAFOKR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC(=C(C=C2)Br)S(=O)(=O)N3CCCC3)N4N=C5C=CC=CC5=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















